(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride
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Overview
Description
(2,2-Difluoro-6-methylspiro[33]heptan-6-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H15F2N·HCl It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride typically involves multiple steps. One common route starts with the preparation of the spirocyclic core, followed by the introduction of the difluoro and methyl groups. The final step involves the formation of the methanamine group and its conversion to the hydrochloride salt.
Spirocyclic Core Formation: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of Difluoro and Methyl Groups: The difluoro and methyl groups are introduced through selective fluorination and alkylation reactions.
Formation of Methanamine Group: The methanamine group is introduced via reductive amination, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) or other amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction may produce secondary amines.
Scientific Research Applications
(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoro groups and the spirocyclic structure contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity through direct binding or allosteric effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanol
- (2,2-Difluoro-6-methylspiro[3.3]heptan-6-amine)
Uniqueness
Compared to similar compounds, (2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride is unique due to its specific functional groups and spirocyclic structure. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,2-difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2N.ClH/c1-7(6-12)2-8(3-7)4-9(10,11)5-8;/h2-6,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZLGVGWRWYKRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC(C2)(F)F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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